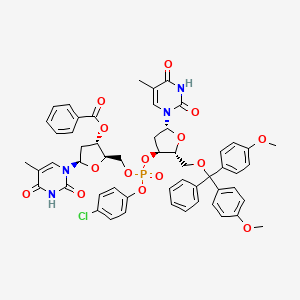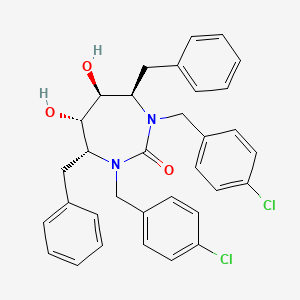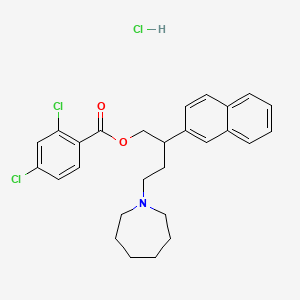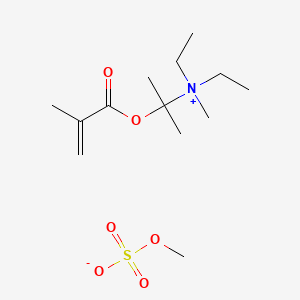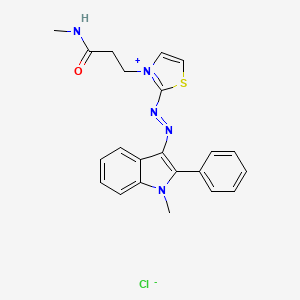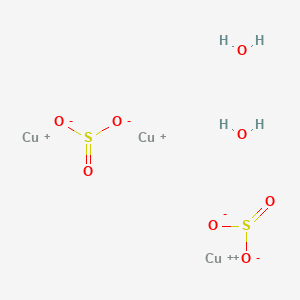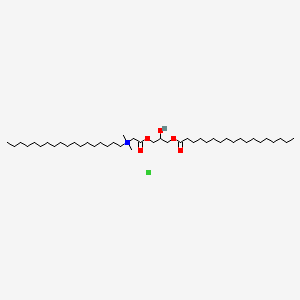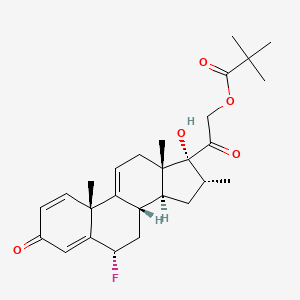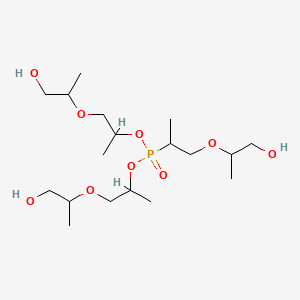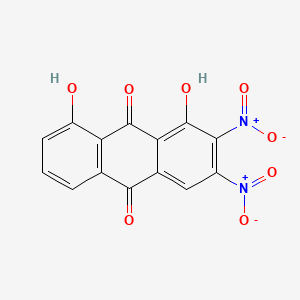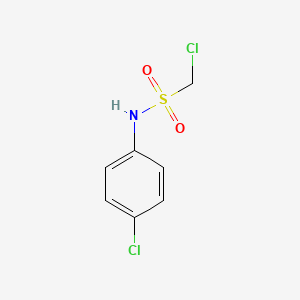
Ferrous malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous malate is a compound consisting of iron and malic acid. It is often used as a dietary supplement to treat or prevent iron deficiency anemia. The compound is known for its high bioavailability, making it an effective source of iron for the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrous malate can be synthesized by reacting ferrous sulfate with malic acid under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding malic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified and dried to obtain the desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Ferrous malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to ferric malate using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to this compound using reducing agents like ascorbic acid.
Substitution: this compound can undergo substitution reactions with other acids or bases, leading to the formation of different iron complexes.
Major Products
The major products formed from these reactions include ferric malate, ferrous sulfate, and various iron complexes depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ferrous malate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: The compound is studied for its role in biological processes, particularly in iron metabolism and transport.
Medicine: this compound is used in the development of iron supplements and treatments for iron deficiency anemia.
Industry: It is used in the production of iron-based materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The primary mechanism of action of ferrous malate involves its role as an iron source. Iron is essential for the production of hemoglobin, myoglobin, and various enzymes. This compound provides a bioavailable form of iron that can be readily absorbed by the body. Once absorbed, the iron is utilized in various metabolic processes, including oxygen transport and DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferric malate
Uniqueness
Ferrous malate is unique due to its high bioavailability and stability compared to other iron supplements. It is less likely to cause gastrointestinal side effects, making it a preferred choice for individuals with sensitive stomachs. Additionally, the presence of malic acid enhances the absorption of iron, further increasing its effectiveness as a supplement.
Eigenschaften
CAS-Nummer |
6916-77-4 |
|---|---|
Molekularformel |
C4H4FeO5 |
Molekulargewicht |
187.92 g/mol |
IUPAC-Name |
2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI-Schlüssel |
KRUJOKMDEHYPOP-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


